6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

Catalog No.
S003595
CAS No.
181632-25-7
M.F
C21H19ClN4O2
M. Wt
394.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)...

CAS Number

181632-25-7

Product Name

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

IUPAC Name

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

InChI

InChI=1S/C21H19ClN4O2/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27)

InChI Key

GIUZEIJUFOPTMR-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C

Synonyms

6-chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline, SB 242084, SB-242084, SB242084

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C

Description

The exact mass of the compound 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of pyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Background

-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride, also known as SB-242084, is a synthetic compound. Studies suggest it interacts with the serotonin 5-HT2C receptor.

The 5-HT2C receptor is a type of serotonin receptor found in the central nervous system . It plays a role in various physiological processes, including cognition, mood, and emotional regulation .

Research on SB-242084

Research on SB-242084 has primarily focused on its potential effects on the 5-HT2C receptor. One study investigated its ability to act as an antagonist, meaning it could block the action of serotonin at this receptor . This study found that SB-242084 functioned as a potent and selective 5-HT2C receptor antagonist in animal models.

Another study explored the interaction between SB-242084 and dopaminergic drugs. Dopamine is another neurotransmitter involved in mood, reward, and movement. The study suggested that SB-242084 could potentiate, or strengthen, the effects of low-dose amphetamine, possibly by affecting dopamine release through the 5-HT2C receptor pathway .

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride is a complex organic compound characterized by its unique structure, which includes an indoline core, multiple pyridine rings, and a chloro substituent. The IUPAC name reflects its detailed molecular architecture, which is crucial for its biological activity and potential applications. The compound has a molecular weight of 467.8 g/mol and is recognized for its interactions with various cellular receptors, particularly in the context of pharmacological research .

Typical of indole derivatives, such as:

  • Nucleophilic substitutions: The chloro group can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.
  • Oxidation: The indoline structure may undergo oxidation reactions, potentially affecting its biological activity .

These reactions are essential for modifying the compound for specific applications or enhancing its biological efficacy.

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride exhibits notable biological activities:

  • Serotonin receptor antagonism: It acts as an antagonist for the serotonin 5-hydroxytryptamine 2C receptor, influencing various neurological pathways .
  • Cellular effects: The compound affects cell signaling pathways, gene expression, and cellular metabolism, indicating its potential in therapeutic applications.
  • Anticancer properties: Similar indole derivatives have shown promise in anticancer research, suggesting that this compound may also possess such properties .

The synthesis of 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride typically involves:

  • Formation of the indoline core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the chloro and methyl groups: These substituents are often added through electrophilic aromatic substitution methods.
  • Pyridine ring functionalization: The introduction of the 2-methylpyridin-3-yloxy group can be accomplished via coupling reactions with activated pyridine derivatives.
  • Dihydrochloride salt formation: The final step involves protonation to form the dihydrochloride salt, enhancing solubility and stability .

This compound has potential applications in various fields:

  • Pharmaceuticals: Its role as a serotonin receptor antagonist makes it a candidate for treating mood disorders and other neurological conditions.
  • Biochemical research: It serves as a reference compound in studies related to receptor interactions and drug design.
  • Agricultural chemistry: Similar compounds have been explored for use in agrochemicals due to their biological activity against pests and diseases .

Interaction studies reveal that 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride binds selectively to serotonin receptors, impacting neurotransmitter release and signaling pathways. Molecular docking studies suggest that it fits well into the binding sites of these receptors, which may lead to significant therapeutic effects .

Additionally, interaction with other biomolecules such as enzymes has been noted, indicating its broader biochemical implications.

Several compounds share structural similarities with 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-Chloro-5-methoxy-N-(pyridinyl)indolineContains a methoxy group instead of methylSelective serotonin receptor antagonist
N-(2-(1H-indol-3-yl)ethyl)-5-methylcarbamateIndole derivative with different side chainsAnticancer properties
5-Methyl-N-(pyridinyl)indoline derivativesVarying substituents on the indole ringAntimicrobial activity

These compounds highlight the versatility of indole derivatives in medicinal chemistry while showcasing the unique structural features that differentiate 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride from others. Its specific receptor interactions and potential therapeutic applications make it a valuable subject for further research .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

394.1196536 g/mol

Monoisotopic Mass

394.1196536 g/mol

Heavy Atom Count

28

UNII

9FEE9A2U4Z

Other CAS

1049747-87-6

Wikipedia

SB-242084

Dates

Modify: 2023-09-13
1. Psychopharmacology (Berl). 2009 May;203(4):665-75. doi:
10.1007/s00213-008-1413-3. Epub 2008 Nov 27.

The effects of the selective 5-HT(2C) receptor antagonist SB 242084 on learned
helplessness in male Fischer 344 rats.

Strong PV(1), Greenwood BN, Fleshner M.

Author information:
(1)Department of Integrative Physiology and the Center for Neuroscience,
University of Colorado, Clare Small Room 104, Campus Box 354, Boulder, CO 80309,
USA. paul.strong@colorado.edu

RATIONALE: Rats exposed to an uncontrollable stressor demonstrate a constellation
of behaviors such as exaggerated freezing and deficits in shuttle box escape
learning. These behaviors in rats have been called learned helplessness and have
been argued to model human stress-related mood disorders. Learned helplessness is
thought to be caused by hyperactivation of serotonin (5-HT) neurons in the dorsal
raphe nucleus (DRN) and a subsequent exaggerated release of 5-HT in DRN
projection sites. Blocking 5-HT(2C) receptors in the face of an increase in
serotonin can alleviate anxiety behaviors in some animal models. However,
specific 5-HT receptor subtypes involved in learned helplessness remain unknown.
OBJECTIVES: The current experiments tested the hypothesis that 5-HT(2C) receptor
activation is necessary and sufficient for the expression of learned
helplessness.
RESULTS: The selective 5-HT(2C) receptor antagonist SB 242084 (1.0 mg/kg)
administered i.p. to adult male Fischer 344 rats prior to shuttle box behavioral
testing, but not before stress, blocked stress-induced deficits in escape
learning but had no effect on the exaggerated shock-elicited freezing. The
selective 5-HT(2C) receptor agonist CP-809101 was sufficient to produce learned
helplessness-like behaviors in the absence of prior stress and these effects were
blocked by pretreatment with SB 242084.
CONCLUSIONS: Results implicate the 5-HT(2C) receptor subtype in mediating the
shuttle box escape deficits produced by exposure to uncontrollable stress and
suggest that different postsynaptic 5-HT receptor subtypes underlie the different
learned helplessness behaviors.



2. Neuropharmacology. 1999 Aug;38(8):1195-205.

SB 242084, a selective serotonin2C receptor antagonist, increases dopaminergic
transmission in the mesolimbic system.

Di Matteo V(1), Di Giovanni G, Di Mascio M, Esposito E.

Author information:
(1)Istituto di Ricerche Farmacologiche Mario Negri, Consorzio Mario Negri Sud,
Chieti, Italy.

Electrophysiological techniques and in vivo microdialysis were used to
investigate the effect of SB 242084, a potent and selective 5-HT2C receptor
antagonist in the control of nigro-striatal and mesolimbic dopaminergic function.
Thus, extracellular single unit recordings were performed from
neurochemically-identified dopamine (DA) neurons in the substantia nigra, pars
compacta (SNc) and the ventral tegmental area (VTA), as well as monitoring of
striatal and accumbal basal DA release in anesthetized rats following the
administration of SB 242084 and RO 60-0175. Administration of SB 242084 (160-640
microg/kg, i.v.) caused a dose-dependent increase in the basal firing rate of VTA
DA neurons, reaching its maximum (27.8+/-6%, above baseline) after 640 microg/kg.
Moreover, bursting activity was significantly enhanced by SB 242084 in the VTA.
On the other hand, SB 242084 (160-640 microg/kg, i.v.) did not cause any
significant change in the basal firing rate and bursting activity of DA neurons
in the SNc. Injection of the 5-HT2C receptor agonist RO 60-0175 (80-320%
microg/kg, i.v.) dose-dependently decreased the basal firing of DA neurons in the
VTA but not in the SNc. RO 60-0175 exerted its maximal inhibitory effect
(53.9+/-15.1%, below baseline) in the VTA at the dose of 320 microg/kg. Basal DA
release (34.8+/-9%, above baseline) and dihydroxyphenylacetic acid (DOPAC) efflux
(19.7+/-7%, above baseline) were significantly enhanced in the nucleus accumbens
following the intraperitoneal administration of 10 mg/kg SB 242084.
Intraperitoneal injection of 5 mg/kg SB 242084 significantly increased DA release
(16.4+/-6%, above baseline) in the nucleus accumbens, but did not affect DOPAC
efflux. In the striatum, SB 242084 (5 and 10 mg/kg, i.p.) only slightly increased
DA release above baseline (3.5+/-4 and 11.2+/-6%, respectively), without
affecting DOPAC efflux in this area. However, the effect of SB 242084 in the
striatum was rendered more evident by the fact that injection of the vehicle used
to dissolve the drug in a group of control rats, significantly reduced basal DA
output by 19.6+/-7%. Stimulation of 5-HT2C receptors by RO 60-0175 (1 mg/kg,
i.p.) significantly decreased DA release in the nucleus accumbens by 26.1+/-4%
(below baseline) 60 min after injection. On the other hand, RO 60-0175 (1 mg/kg,
i.p.) did not cause any significant change of DA release in the striatum.
However, DOPAC efflux was reduced by RO 60-0175 (1 mg/kg, i.p.) both in the
striatum and the nucleus accumbens. Taken together, these data indicate that the
central 5-HT system exerts a tonic and phasic inhibitory control on mesolimbic DA
neuron activity and that 5-HT2C receptor subtypes are involved in this effect.
Moreover, these findings might open new possibilities for the employment of
5-HT2C receptor antagonists in the treatment of neuropsychiatric disorders
related to a hypofunction of central DA neurons.



3. Neuropharmacology. 1997 Apr-May;36(4-5):609-20.

SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist.

Kennett GA(1), Wood MD, Bright F, Trail B, Riley G, Holland V, Avenell KY, Stean
T, Upton N, Bromidge S, Forbes IT, Brown AM, Middlemiss DN, Blackburn TP.

Author information:
(1)Department of Medicinal Chemistry, SmithKline Beecham Pharmaceuticals, Harlow,
Essex, U.K.

SB 242084 has a high affinity (pKi 9.0) for the cloned human 5-HT2C receptor and
100- and 158-fold selectivity over the closely related cloned human 5-HT2B and
5-HT2A subtypes respectively. SB 242084 had over 100-fold selectivity over a
range of other 5-HT, dopamine and adrenergic receptors. In studies of
5-HT-stimulated phosphatidylinositol hydrolysis using SH-SY5Y cells stably
expressing the cloned human 5-HT2C receptor, SB 242084 acted as an antagonist
with a pKb of 9.3, which closely resembled its corresponding receptor binding
affinity. SB 242084 potently inhibited m-chlorophenylpiperazine (mCPP, 7 mgkg
i.p. 20 min pre-test)-induced hypolocomotion in rats, a model of in vivo central
5-HT2C receptor function, with an ID50 of 0.11 mg/kg i.p., and 2.0 mg/kg p.o. SB
242084 (0.1-1 mg/kg i.p.) exhibited an anxiolytic-like profile in the rat social
interaction test, increasing time spent in social interaction, but having no
effect on locomotion. SB 242084 (0.1-1 mg/kg i.p.) also markedly increased
punished responding in a rat Geller-Seifter conflict test of anxiety, but had no
consistent effect on unpunished responding. A large acute dose of SB 242084 (30
mg/kg p.o.) had no effect on seizure susceptibility in the rat maximal
electroshock seizure threshold test. Also, while SB 242084 (2 and 6 mg/kg p.o. 1
hr pre-test) antagonized the hypophagic response to mCPP, neither acute nor
subchronic administration of the drug, for 5 days at 2 or 6 mg/kg p.o. twice
daily, affected food intake or weight gain. The results suggest that SB 242084 is
the first reported selective potent and brain penetrant 5-HT2C receptor
antagonist and has anxiolytic-like activity, but does not possess either
proconvulsant or hyperphagic properties which are characteristic of mutant mice
lacking the 5-HT2C receptor.

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